molecular formula C24H18N2O4 B3697701 N-(4-acetylphenyl)-2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide

N-(4-acetylphenyl)-2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B3697701
M. Wt: 398.4 g/mol
InChI Key: QSSCSPZOOSCUGO-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements

Preparation Methods

The synthesis of N-(4-acetylphenyl)-2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the isoindole core, followed by the introduction of the acetylphenyl and methylphenyl groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency and cost-effectiveness.

Chemical Reactions Analysis

N-(4-acetylphenyl)-2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-acetylphenyl)-2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can lead to the discovery of new drugs or therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various biological outcomes.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide can be compared with similar compounds such as:

    N-(4-acetylphenyl)-2-phenyl-1,3-dioxoisoindole-5-carboxamide: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    N-(4-methylphenyl)-2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide: The presence of a methyl group on the acetylphenyl ring can influence its chemical properties and interactions. The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological behaviors.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-14-5-3-4-6-21(14)26-23(29)19-12-9-17(13-20(19)24(26)30)22(28)25-18-10-7-16(8-11-18)15(2)27/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSCSPZOOSCUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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